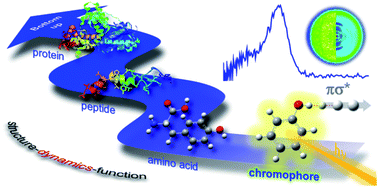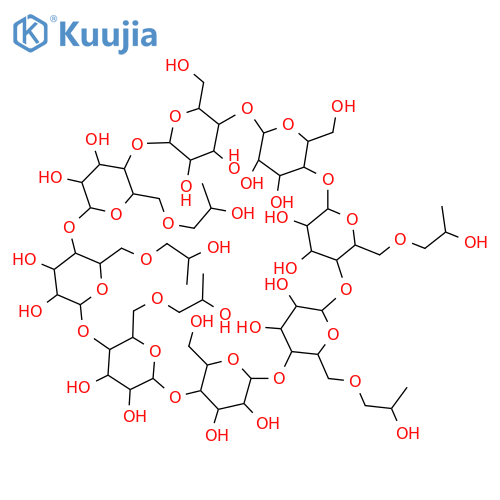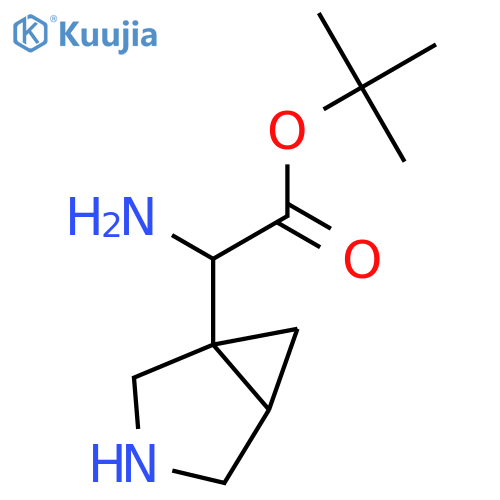The role of πσ* states in the photochemistry of heteroaromatic biomolecules and their subunits: insights from gas-phase femtosecond spectroscopy
Chemical Science Pub Date: 2014-01-02 DOI: 10.1039/C3SC53175A
Abstract
In an effort to illuminate why nature has chosen a particular set of bio-molecular ‘building-blocks’ for life, recent years have seen an up-surge of gas-phase spectroscopy experiments aimed at understanding why the DNA/RNA nucleobases, aromatic amino acids and their corresponding chromophore subunits, exhibit a resistance to photochemical damage (photostability) following the absorption of ultraviolet (UV) radiation. The research considered in this Perspective article specifically focuses on the role of electronically excited dissociative 1πσ* states (formed through the photo-induced promotion of an electron in a σ* ← π molecular orbital transition), which have been implicated to contribute to this photostable behaviour. In particular, we review the application of gas-phase femtosecond pump-probe spectroscopies to gain insights into 1πσ* state driven relaxation dynamics in a number of heteroaromatic biomolecules and their UV chromophore subunits. This Perspective article also discusses how the information obtained from these studies can be used as a ‘stepping-stone’ for extending this research to larger, more complex biomolecules and ultimately, more realistic systems in solution.

Recommended Literature
- [1] Lysozyme adsorption on carbonaceous nanoparticles probed by second harmonic light scattering†
- [2] Layer-by-layer assembly of microcapsules and their biomedical applications†
- [3] Catalytic conversion of chitin as a nitrogen-containing biomass
- [4] Peptide probes with high affinity to target protein selection by phage display and characterization using biophysical approaches†
- [5] Dried blood spots (DBS) in doping controls: a complementary matrix for improved in- and out-of-competition sports drug testing strategies
- [6] Inside back cover
- [7] Solubility-governed architectural design of polyhydroxyurethane-graft-poly(ε-caprolactone) copolymers†
- [8] Creating covalent bonds between Cu and C at the interface of metal/open-ended carbon nanotubes†
- [9] Experimental and modeling study of carbon suboxide decomposition behind reflected shock waves
- [10] Circular dichroism based refractive index sensing using chiral metamaterials†

Journal Name:Chemical Science
Research Products
-
CAS no.: 16817-43-9
-
CAS no.: 172451-37-5
-
CAS no.: 16881-33-7









